![molecular formula C17H17BrN6O B2942278 3-bromo-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide CAS No. 2320823-23-0](/img/structure/B2942278.png)

3-bromo-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

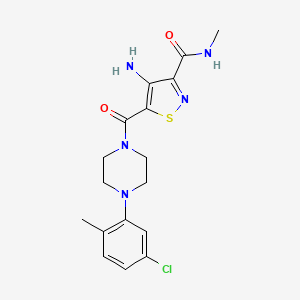

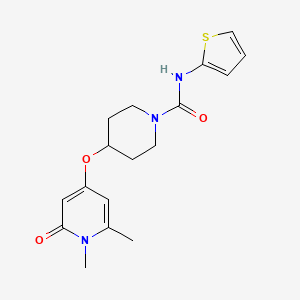

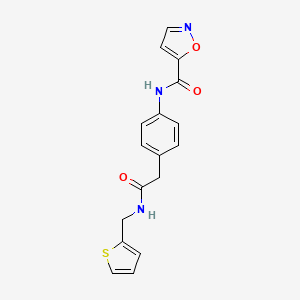

“3-bromo-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a class of azoles with three nitrogen atoms in the five-membered ring . These types of compounds have been found in a wide range of pharmaceutical drugs due to their safety profile and high therapeutic index .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Antimicrobial Activity

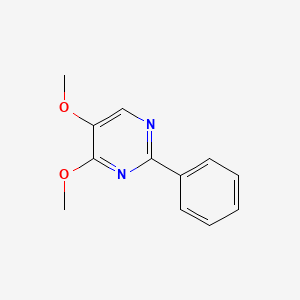

Certain pyrazole, pyrimidine, and triazolopyrimidine derivatives exhibit antimicrobial properties. For instance, compounds synthesized from hydrazonyl bromides and active methylene compounds have shown to afford tetrasubstituted pyrazole derivatives with antimicrobial activity (Abunada et al., 2008). This suggests potential for the development of new antimicrobial agents from similar heterocyclic compounds.

Anti-inflammatory Activity

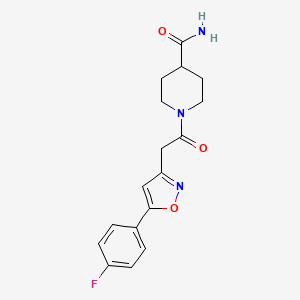

Indolyl azetidinones, prepared through the condensation of specific azetidinyl and aryl aldehydes, have been tested for anti-inflammatory activity. Some compounds demonstrated activity comparable to non-steroidal anti-inflammatory drugs (NSAIDs), pointing towards the therapeutic potential of azetidinone derivatives in anti-inflammatory treatments (Kalsi et al., 1990).

Antitumor and Antiproliferative Activities

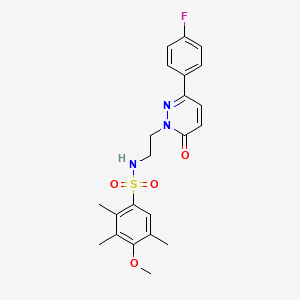

- Antiproliferative Activity: The investigation of [1,2,4]triazolo[4,3-b]pyridazine derivatives for their antiproliferative effects revealed that certain compounds inhibited the proliferation of endothelial and tumor cells. This highlights a potential route for the development of novel antitumor agents using triazolopyridazine as a core structure (Ilić et al., 2011).

Synthesis and Chemical Properties

- Synthetic Applications: The synthesis of heterocyclic systems, such as [1,2,4]triazolo[1,5-c]pyrimidines and other fused pyrimidinones, involves the use of compounds with similar structures as reagents or intermediates. These synthetic routes offer pathways for creating a variety of biologically active compounds, indicating the chemical versatility and potential utility of these heterocyclic frameworks in drug development and other scientific applications (Toplak et al., 1999).

Mechanism of Action

Target of action

Compounds containing similar structures, such as triazole and benzamide, are known to interact with various enzymes and receptors in the body .

Mode of action

Without specific information, it’s hard to determine the exact mode of action. Many triazole and benzamide derivatives are known to inhibit enzyme activity, which can lead to various biological effects .

Result of action

Without specific studies, it’s hard to predict the exact molecular and cellular effects of this compound. Similar compounds have been shown to have antiviral, anti-inflammatory, and anticancer activities .

properties

IUPAC Name |

3-bromo-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN6O/c1-11-19-20-15-6-7-16(21-24(11)15)23-9-14(10-23)22(2)17(25)12-4-3-5-13(18)8-12/h3-8,14H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYTUEOSGCWQNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2942195.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2942196.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2942197.png)

![2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid](/img/structure/B2942201.png)

![2-{2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2942203.png)

![(4-chlorophenyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone](/img/structure/B2942205.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2942208.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2942217.png)